molecular formula C23H19NO5S B2558862 [4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114886-13-3

[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No. B2558862
CAS RN: 1114886-13-3
M. Wt: 421.47
InChI Key: UZOWSCDSGWRAIY-UHFFFAOYSA-N
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Description

“4-(3,5-Dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound with the molecular formula C23H19NO5S . It has an average mass of 421.466 Da and a monoisotopic mass of 421.098389 Da .

Scientific Research Applications

Anticancer Research

This compound exhibits structural features that are characteristic of molecules with anticancer properties. The presence of a benzothiazin moiety could be indicative of its ability to interfere with cancer cell proliferation. Research on similar compounds has shown potential in targeting cancer stem cells , which are crucial for the development of new anticancer therapies.

Future Directions

The future directions for research on this compound could include detailed studies of its synthesis, structure, chemical reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential biological activity could be explored, which could lead to potential applications in medicine or other fields .

properties

IUPAC Name

[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S/c1-28-18-12-17(13-19(14-18)29-2)24-15-22(23(25)16-8-4-3-5-9-16)30(26,27)21-11-7-6-10-20(21)24/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOWSCDSGWRAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

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